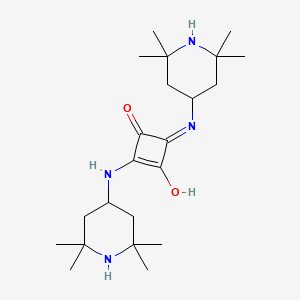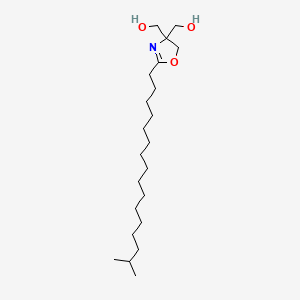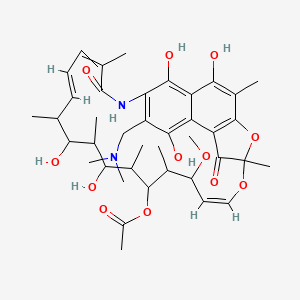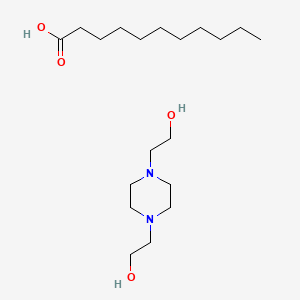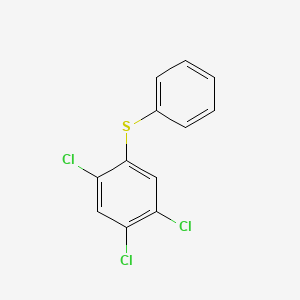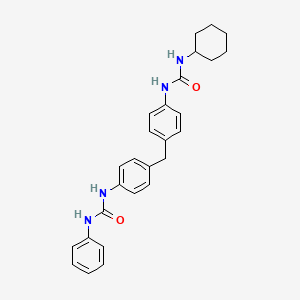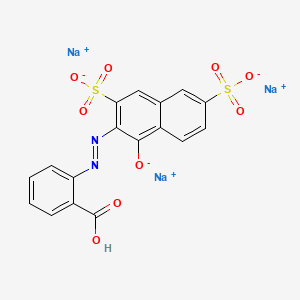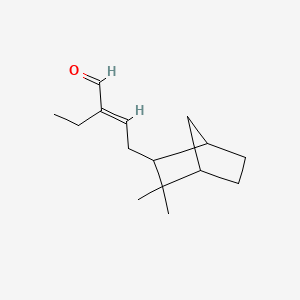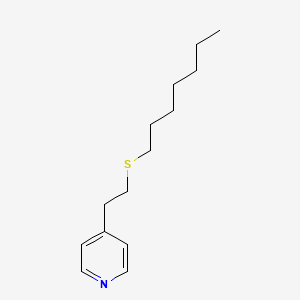
Pyridine, 4-(2-(heptylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(2-(heptylthio)ethyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a 2-(heptylthio)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(heptylthio)ethyl)- can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves the multi-component reaction of an aldehyde, a β-keto ester, and ammonia . This method can be optimized using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods: Industrial production of Pyridine, 4-(2-(heptylthio)ethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 4-(2-(heptylthio)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 4-(2-(heptylthio)ethyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and their biological implications .
Medicine: Pyridine derivatives are known for their pharmacological activities. This compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, Pyridine, 4-(2-(heptylthio)ethyl)- can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Pyridine, 4-(2-(heptylthio)ethyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound, which lacks the 2-(heptylthio)ethyl group.
Piperidine: A saturated analog of pyridine with a six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.
Uniqueness: Pyridine, 4-(2-(heptylthio)ethyl)- is unique due to the presence of the 2-(heptylthio)ethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
134480-46-9 |
|---|---|
Molekularformel |
C14H23NS |
Molekulargewicht |
237.41 g/mol |
IUPAC-Name |
4-(2-heptylsulfanylethyl)pyridine |
InChI |
InChI=1S/C14H23NS/c1-2-3-4-5-6-12-16-13-9-14-7-10-15-11-8-14/h7-8,10-11H,2-6,9,12-13H2,1H3 |
InChI-Schlüssel |
JLRXUMNCCCPYNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSCCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


